N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO3S/c1-13-10-15(3)18(11-14(13)2)25(22,23)21-12-19(4,24-5)16-8-6-7-9-17(16)20/h6-11,21H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJUZQQQEGJACD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(C2=CC=CC=C2F)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-(2-fluorophenyl)-2-methoxypropylamine. This intermediate is then reacted with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve throughput. Additionally, the use of greener solvents and catalysts may be explored to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-2-methoxypropylamine
- 2,4,5-trimethylbenzenesulfonamide
- N-(2-(2-fluorophenyl)-2-methoxypropyl)-benzenesulfonamide
Uniqueness
N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide is unique due to the presence of both the fluorophenyl and methoxypropyl groups, which confer specific chemical and biological properties. The combination of these groups with the sulfonamide moiety enhances the compound’s potential for diverse applications in various fields.
Biological Activity
Structure
The compound features a sulfonamide functional group attached to a substituted aromatic system. Its structural formula can be summarized as follows:
- Molecular Formula : C16H20FNO2S
- Molecular Weight : 305.40 g/mol
- CAS Number : Not specified in the available literature.
Physical Properties
- Solubility : Soluble in organic solvents such as DMSO and ethanol, with limited solubility in water.
- Stability : Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide exhibits a range of biological activities primarily attributed to its interaction with various biological targets. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase and other enzymes involved in metabolic processes.
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antibacterial properties. Recent studies have indicated that this compound may possess antimicrobial activity against several strains of bacteria, including:
- Escherichia coli
- Staphylococcus aureus
- Klebsiella pneumoniae
In vitro studies demonstrated that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL depending on the bacterial strain tested.
Anticancer Activity
Research has suggested potential anticancer properties of this compound. In particular, it has been shown to induce apoptosis in cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
Cell viability assays indicated a dose-dependent decrease in cell proliferation with IC50 values ranging from 10 to 30 µM.
Case Studies
-
Study on Antibacterial Efficacy :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of various sulfonamides, including this compound. Results indicated significant inhibition of bacterial growth compared to control groups, suggesting its potential as a therapeutic agent against resistant bacterial strains. -
Anticancer Research :
In a paper published in Cancer Letters, researchers explored the effects of novel sulfonamide derivatives on tumor cell lines. The compound was found to enhance the cytotoxic effects of existing chemotherapeutics, indicating its potential role as an adjuvant therapy.
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antibacterial | E. coli | MIC 64 µg/mL | Journal of Antimicrobial Chemotherapy |
| Antibacterial | S. aureus | MIC 32 µg/mL | Journal of Antimicrobial Chemotherapy |
| Anticancer | HeLa | IC50 20 µM | Cancer Letters |
| Anticancer | MCF-7 | IC50 15 µM | Cancer Letters |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide?
- Methodology : The synthesis typically involves multi-step nucleophilic substitution and coupling reactions.
- Step 1 : Formation of the 2-(2-fluorophenyl)-2-methoxypropyl amine intermediate via reductive amination or alkylation under inert atmospheres (e.g., N₂) to prevent oxidation .
- Step 2 : Sulfonylation using 2,4,5-trimethylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine to neutralize HCl byproducts .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol/water mixtures .
- Optimization : Reaction yields are sensitive to solvent polarity (e.g., DMF vs. DCM), temperature (0–25°C), and stoichiometric ratios (amine:sulfonyl chloride = 1:1.2) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorine coupling patterns at δ 7.1–7.4 ppm for the fluorophenyl group; methoxy singlet at δ 3.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 420.15) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the sulfonamide and fluorophenyl groups (e.g., ~85° in similar analogs) .
Q. What biological targets are associated with this sulfonamide derivative?
- Primary Targets : Bacterial dihydropteroate synthase (DHPS) due to structural mimicry of p-aminobenzoic acid (PABA), disrupting folate biosynthesis .
- Secondary Targets : Human carbonic anhydrase isoforms (e.g., hCA-II) via sulfonamide-Zn²⁺ coordination, though selectivity depends on substituent steric effects .
- Assays : Antimicrobial activity is tested using broth microdilution (MIC values against S. aureus and E. coli), while enzyme inhibition is quantified via UV-Vis kinetics (IC₅₀) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of sulfonylation in this compound?
- Critical Factors :
- Base Choice : Bulky bases (e.g., DIPEA) favor N-sulfonylation over O-sulfonylation by deprotonating the amine without promoting side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance sulfonyl chloride reactivity, while THF may stabilize intermediates via hydrogen bonding .
- Contradictions : Some studies report competing esterification under high-temperature conditions (>40°C), necessitating low-temperature protocols (<10°C) .
Q. What structural modifications enhance the compound’s bioavailability without compromising activity?
- SAR Insights :
- Fluorophenyl Group : Fluorine at the ortho position increases lipophilicity (logP ~3.2) and membrane permeability, as shown in Caco-2 cell assays .
- Methoxypropyl Chain : Ethylene spacer length (C3 vs. C2) impacts conformational flexibility and target binding; C3 analogs show 2-fold higher DHPS inhibition .
- Optimization Strategies :
- Introduce hydrophilic groups (e.g., hydroxyl) on the benzenesulfonamide ring to improve aqueous solubility while maintaining logD <4 .
Q. How can contradictory reports on antimicrobial activity be resolved?
- Data Analysis :
- Strain Variability : Differences in bacterial DHPS active-site residues (e.g., E. coli Phe28 vs. S. aureus Leu25) alter binding affinities .
- Assay Conditions : MIC values vary with inoculum size (CFU/mL) and media composition (e.g., thymidine-rich media reduce sulfonamide efficacy) .
- Resolution : Standardize testing using CLSI guidelines and include positive controls (e.g., sulfamethoxazole) to normalize cross-study comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
